molecular formula C19H11Cl2N9O3 B14889966 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B14889966
M. Wt: 484.3 g/mol
InChI Key: RXURCVQNKSXCDJ-UHFFFAOYSA-N
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Description

1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as oxadiazole, dichlorophenyl, indolinone, triazole, and carbohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions. A common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the triazole ring: This can be accomplished through azide-alkyne cycloaddition reactions.

    Attachment of the indolinone moiety: This step may involve condensation reactions with appropriate indolinone derivatives.

    Formation of the carbohydrazide group: This can be achieved through hydrazinolysis reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds, such as:

    1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbohydrazide: Lacks the indolinone moiety.

    1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide: Lacks the oxadiazole ring.

Properties

Molecular Formula

C19H11Cl2N9O3

Molecular Weight

484.3 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]triazole-4-carboxamide

InChI

InChI=1S/C19H11Cl2N9O3/c20-10-6-5-8(7-11(10)21)15-14(25-29-30(15)17-16(22)27-33-28-17)19(32)26-24-13-9-3-1-2-4-12(9)23-18(13)31/h1-7,23,31H,(H2,22,27)

InChI Key

RXURCVQNKSXCDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=C(N(N=N3)C4=NON=C4N)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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